2-Cyclobutylethane-1-thiol

Description

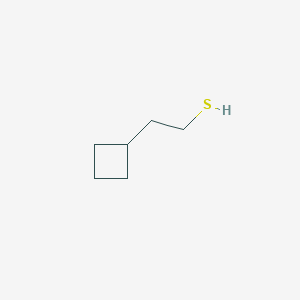

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutylethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c7-5-4-6-2-1-3-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWXYDFTAUKADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Cyclobutylethane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Cyclobutylethane-1-thiol is a specialized chemical compound with limited publicly available data. The following guide is a compilation of estimated properties based on the known characteristics of its constituent functional groups (thiol, ethyl, cyclobutane) and analogous molecules. All quantitative data should be treated as theoretical estimations and require experimental validation.

Introduction

This compound is an organosulfur compound featuring a cyclobutane ring linked to an ethanethiol group. The unique structural characteristics of the cyclobutane moiety, combined with the reactivity of the thiol group, make this compound a point of interest for various applications, including in medicinal chemistry and materials science. The cyclobutane ring introduces conformational rigidity and a three-dimensional structure that can be advantageous in drug design.[1][2][3] This guide provides a comprehensive overview of the predicted basic properties, potential synthesis, reactivity, and characterization of this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on the properties of structurally similar compounds, such as ethanethiol, butanethiol, and cyclobutanethiol.

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C6H12S | Based on structural components. |

| Molecular Weight | 116.23 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless liquid | Thiols are typically colorless liquids.[4] |

| Odor | Strong, unpleasant, garlic-like or skunk-like | Low molecular weight thiols are known for their potent and repulsive odors.[4][5] |

| Boiling Point | ~150-160 °C | Thiols have lower boiling points than their corresponding alcohols due to weaker hydrogen bonding.[4][5][6] For comparison, 1-butanethiol has a boiling point of 98.2 °C.[6] The larger molecular weight of this compound would suggest a higher boiling point. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | Thiols are less soluble in water than alcohols of similar molecular weight.[4][7] They are generally soluble in organic solvents like ethanol, ether, and acetone. |

| pKa | ~10-11 | Thiols are more acidic than alcohols.[4][8] Butanethiol has a pKa of 10.5.[4] The cyclobutyl group is not expected to significantly alter the acidity of the thiol proton. |

| Density | ~0.9 g/mL | Based on the densities of similar alkyl thiols. |

Synthesis and Reactivity

3.1. Synthesis

Several general methods for the synthesis of alkyl thiols can be adapted for the preparation of this compound.[4][5][9][10][11][12] A common approach involves the nucleophilic substitution of a corresponding alkyl halide with a sulfur nucleophile.[9]

Experimental Protocol: Synthesis via Alkyl Halide Substitution

Objective: To synthesize this compound from 1-bromo-2-cyclobutylethane.

Materials:

-

1-bromo-2-cyclobutylethane

-

Sodium hydrosulfide (NaSH) or Thiourea (SC(NH2)2) followed by hydrolysis

-

Ethanol (solvent)

-

Sodium hydroxide (for hydrolysis if using thiourea)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-cyclobutylethane in ethanol.

-

Nucleophilic Substitution:

-

Using Sodium Hydrosulfide: Add an excess of sodium hydrosulfide to the solution. The use of excess hydrosulfide helps to minimize the formation of the corresponding sulfide (thioether) as a byproduct.[9]

-

Using Thiourea: Add thiourea to the ethanolic solution of the alkyl halide. The mixture is heated to reflux to form the isothiouronium salt intermediate.[4][13]

-

-

Hydrolysis (if using thiourea): After cooling, a solution of sodium hydroxide is added to the isothiouronium salt, and the mixture is heated to hydrolyze the intermediate to the thiol.[14]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation.

3.2. Reactivity

The primary reactive site in this compound is the thiol group (-SH).

-

Acidity: The thiol proton is weakly acidic and can be deprotonated by a strong base to form a thiolate anion (RS⁻), which is a potent nucleophile.[8][15]

-

Oxidation: Thiols are readily oxidized. Mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂) will convert this compound to its corresponding disulfide, bis(2-cyclobutylethyl) disulfide.[4][6][16] Stronger oxidizing agents can lead to the formation of sulfonic acids.[4][7]

-

Nucleophilicity: The sulfur atom is highly nucleophilic and will participate in SN2 reactions with alkyl halides to form thioethers.[8]

-

Reaction with Heavy Metals: Thiols have a high affinity for heavy metal ions, forming insoluble mercaptides.[17]

Experimental Protocol: Oxidation to Disulfide

Objective: To oxidize this compound to bis(2-cyclobutylethyl) disulfide.

Materials:

-

This compound

-

Iodine (I₂)

-

Ethanol (solvent)

-

Sodium thiosulfate solution (for quenching)

-

Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: Dissolve this compound in ethanol in a flask.

-

Oxidation: Slowly add a solution of iodine in ethanol to the thiol solution with stirring until a persistent yellow color is observed.

-

Quenching: Quench the excess iodine by adding a few drops of sodium thiosulfate solution until the yellow color disappears.

-

Workup:

-

Add water to the reaction mixture.

-

Extract the disulfide with dichloromethane.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent by rotary evaporation to yield the disulfide.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - A triplet in the region of 1.2-1.6 ppm corresponding to the -SH proton (this signal is exchangeable with D₂O).[4][18] - A quartet or multiplet around 2.5 ppm for the -CH₂- group adjacent to the sulfur.[18] - Multiplets for the protons of the cyclobutane ring and the other -CH₂- group. |

| ¹³C NMR | - A signal for the carbon attached to sulfur in the range of 20-30 ppm. - Signals for the other aliphatic carbons. |

| IR Spectroscopy | - A weak absorption band around 2550-2600 cm⁻¹ characteristic of the S-H stretching vibration.[4] |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 116. - Fragmentation patterns may include the loss of the SH group, and cleavage of the ethyl chain and cyclobutane ring.[19] |

Potential Applications in Drug Development

The incorporation of a cyclobutane ring into drug candidates is a strategy used to enhance molecular rigidity, improve metabolic stability, and increase the fraction of sp³-hybridized carbons, which can lead to better pharmacological properties.[1][2][3][20] The cyclobutane moiety can act as a non-planar scaffold to orient pharmacophoric groups in a specific three-dimensional arrangement, potentially increasing binding affinity and selectivity for a biological target.[1][21] The thiol group can act as a hydrogen bond donor or acceptor, or it can be a key functional group for covalent inhibition of certain enzymes.

Safety and Handling

Thiols are known for their strong, unpleasant odors and should be handled in a well-ventilated fume hood.[22][23][24] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[22][24] Spills should be treated with a bleach solution to oxidize the thiol to a less odorous compound.[22][23] Waste containing thiols should be disposed of as hazardous waste.[23][24]

Visualizations

Caption: General synthesis pathway for this compound.

Caption: Oxidation of a thiol to a disulfide.

Caption: Relationship between structure and predicted properties.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. Thiol | Organic Chemistry, Sulfur Compounds, Mercaptans | Britannica [britannica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 10. Alkylthiol synthesis by C-S coupling [organic-chemistry.org]

- 11. ias.ac.in [ias.ac.in]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]

- 16. 23.7 Thiols – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 17. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. vb.vilniustech.lt [vb.vilniustech.lt]

- 21. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Reagents & Solvents [chem.rochester.edu]

- 23. faculty.washington.edu [faculty.washington.edu]

- 24. research.columbia.edu [research.columbia.edu]

An In-depth Technical Guide to 2-Cyclobutylethane-1-thiol: Properties, Synthesis, and Reactions

Introduction

2-Cyclobutylethane-1-thiol is an organosulfur compound featuring a cyclobutane ring connected to an ethanethiol group. As a thiol, it is characterized by the presence of a sulfhydryl (-SH) group, which dictates its chemical reactivity and physical properties. Thiols are known for their strong, often unpleasant odors, and they play a significant role in various chemical and biological processes. This document provides a comprehensive overview of the predicted physical and chemical properties, potential synthetic routes, and characteristic reactions of this compound, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound have been estimated based on data available for its structural analogs, 2-Cyclopentylethane-1-thiol and Cyclobutanethiol, as well as the general properties of thiols.

Estimated Properties of this compound

The following table summarizes the predicted quantitative data for this compound.

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C6H12S | Structure |

| Molecular Weight | 116.23 g/mol | Based on Molecular Formula |

| Boiling Point | ~150-160 °C | Extrapolated from analogs |

| Density | ~0.9 g/mL | Extrapolated from analogs |

| Solubility | Low in water; Soluble in organic solvents | General property of thiols[1][2][3] |

| Odor | Strong, garlic-like or skunky | Characteristic of low molecular weight thiols[1][2][3] |

| pKa | ~10-11 | General acidity of thiols[2] |

Properties of Structural Analogs

For reference, the following table presents the known properties of structurally related compounds.

| Property | 2-Cyclopentylethane-1-thiol | Cyclobutanethiol |

| Molecular Formula | C7H14S[4] | C4H8S[5] |

| Molecular Weight | 130.25 g/mol [4] | 88.17 g/mol [5] |

| Boiling Point | Not available | Not available |

| Density | Not available | Not available |

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not documented, a common and effective method for preparing thiols is via the reaction of an alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

Proposed Synthesis of this compound

A plausible synthetic route would involve a two-step process starting from cyclobutylethanol:

-

Conversion of Alcohol to Alkyl Halide: Cyclobutylethanol can be converted to 2-cyclobutylethyl bromide or chloride using standard halogenating agents like PBr3 or SOCl2.

-

Nucleophilic Substitution with a Sulfur Reagent: The resulting 2-cyclobutylethyl halide can then be reacted with sodium hydrosulfide (NaSH) in a polar aprotic solvent like DMF or acetone to yield this compound.

Alternatively, the reaction with thiourea forms a thiouronium salt, which upon alkaline hydrolysis, yields the thiol. This method is often preferred as it avoids the formation of dialkyl sulfide byproducts.

A general workflow for the synthesis is depicted in the following diagram:

Chemical Reactivity and Signaling Pathways

The chemistry of this compound is dominated by the sulfhydryl group, which imparts nucleophilic and acidic properties to the molecule.

Acidity and Nucleophilicity

The thiol proton is weakly acidic, with an estimated pKa around 10-11, similar to other alkanethiols.[2] Deprotonation with a base yields the corresponding thiolate anion, which is a potent nucleophile. This thiolate can participate in various nucleophilic substitution and addition reactions.

Oxidation Reactions

Thiols are readily oxidized. Mild oxidizing agents, such as iodine or air in the presence of a catalyst, convert thiols to disulfides. This is a common reaction for thiols and is a key feature of their chemistry.[1][6] Stronger oxidizing agents, like hydrogen peroxide or nitric acid, can oxidize the sulfur atom to higher oxidation states, forming sulfenic, sulfinic, or sulfonic acids.

The oxidation of this compound to its corresponding disulfide is illustrated below:

No specific signaling pathways involving this compound have been documented. However, thiols, in general, can interact with biological systems, often through the formation of disulfide bonds with cysteine residues in proteins.

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutane ring protons, the methylene protons adjacent to the sulfur and the ring, and a triplet for the thiol proton, which is often broad and may exchange with D2O.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the cyclobutane ring and the ethyl chain.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic, though often weak, S-H stretching vibration in the region of 2550-2600 cm⁻¹. The C-S stretch is typically weak and appears in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the thiol group.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of similar thiols, the following precautions should be taken:

-

Toxicity: Thiols are generally considered to be toxic and should be handled with care. Inhalation, ingestion, and skin contact should be avoided.[7][8]

-

Flammability: Low molecular weight thiols are often flammable.[7][9]

-

Odor: Due to their potent and unpleasant smell, work with this compound should be conducted in a well-ventilated fume hood.[8]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

While direct experimental data is lacking, the physical and chemical properties of this compound can be reasonably predicted based on its structure and comparison with analogous compounds. It is expected to behave as a typical alkanethiol, exhibiting a strong odor, low water solubility, and characteristic reactivity of the sulfhydryl group, including acidity and susceptibility to oxidation. The synthetic and analytical methods described in this guide provide a framework for the preparation and characterization of this compound for research and development purposes. It is imperative to handle this and similar compounds with appropriate safety precautions in a laboratory setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thiol [chemeurope.com]

- 3. Thiol - Wikipedia [en.wikipedia.org]

- 4. 2-Cyclopentylethane-1-thiol | C7H14S | CID 21187483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclobutanethiol | C4H8S | CID 543741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Cyclobutylethane-1-thiol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted molecular structure and conformational landscape of 2-cyclobutylethane-1-thiol. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from computational chemistry studies and experimental data of analogous compounds, including cyclobutane derivatives and alkyl thiols. The document outlines the anticipated puckered nature of the cyclobutane ring, the conformational preferences of the ethylthiol side chain, and the rotational isomers that dictate the molecule's three-dimensional structure. Detailed tables of predicted structural parameters, methodologies for experimental and computational analysis, and visualizations of conformational pathways are presented to serve as a foundational resource for further research and application in fields such as drug development.

Introduction

This compound is a sulfur-containing organic molecule featuring a flexible ethylthiol side chain attached to a puckered cyclobutane ring. Understanding the three-dimensional structure and conformational dynamics of such molecules is paramount in various scientific disciplines, particularly in drug design and materials science, where molecular shape and flexibility govern intermolecular interactions and, consequently, biological activity and physical properties.

The conformational space of this compound is primarily defined by three key factors:

-

Ring Puckering: The cyclobutane ring is not planar and exists in a dynamic equilibrium between puckered conformations to alleviate torsional strain.

-

Substituent Orientation: The ethylthiol group can be positioned in either an equatorial or axial orientation on the cyclobutane ring.

-

Side Chain Rotation: The flexibility of the ethylthiol side chain allows for multiple rotational isomers (conformers) around the C-C and C-S bonds.

This guide will systematically explore these conformational features, presenting a predictive model based on established principles and data from closely related molecules.

Predicted Molecular Structure and Conformation

The overall structure of this compound is determined by the interplay of the conformational preferences of its constituent cyclobutane and ethylthiol moieties.

Cyclobutane Ring Conformation

The cyclobutane ring adopts a non-planar, puckered "butterfly" conformation to minimize the eclipsing interactions of its hydrogen atoms. This puckering is characterized by a dihedral angle of approximately 25-30 degrees. The ethyl group attached to the ring can occupy either an equatorial or an axial position. Due to steric hindrance, the equatorial position is significantly more stable for alkyl substituents on a cyclobutane ring. Therefore, the predominant conformation of the cyclobutane ring in this compound is predicted to have the ethylthiol group in an equatorial position.

Ethylthiol Side Chain Conformation

The ethylthiol side chain has two key rotatable bonds that define its conformation:

-

C(ring)-C(ethyl) bond (τ1): Rotation around this bond determines the orientation of the ethyl group relative to the cyclobutane ring.

-

C(ethyl)-S bond (τ2): Rotation around this bond leads to different conformers, primarily the gauche and anti (or trans) forms.

Based on studies of similar short-chain alkanethiols, the gauche conformer of the C-C-S-H dihedral angle is generally found to be more stable than the anti conformer. This preference is often attributed to stabilizing gauche interactions.

Predicted Stable Conformers

Combining these preferences, the most stable conformers of this compound are predicted to have the ethylthiol group in an equatorial position on the puckered cyclobutane ring, with the thiol group in a gauche orientation. Minor populations of the anti thiol conformer and potentially the axial ethylthiol conformer are also expected to exist in equilibrium.

Quantitative Data

The following tables summarize the predicted structural parameters for the most stable conformers of this compound, derived from computational studies and experimental data of analogous molecules.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) | Analogous Molecule Source |

| C-C (ring) | 1.548 | Cyclobutane (ab initio) |

| C-C (side chain) | 1.535 | Propane (microwave) |

| C-S | 1.819 | Ethanethiol (microwave) |

| S-H | 1.336 | Ethanethiol (microwave) |

| C-H (ring) | 1.09 | Cyclobutane (ab initio) |

| C-H (side chain) | 1.09 | Propane (microwave) |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) | Analogous Molecule Source |

| C-C-C (ring) | 88 | Cyclobutane (puckered) |

| C(ring)-C(ethyl)-S | 111.5 | Estimated |

| C-S-H | 96.5 | Ethanethiol (microwave) |

| H-C-H | 107.5 | Cyclobutane/Propane |

Table 3: Predicted Dihedral Angles and Energy Barriers

| Dihedral Angle | Conformer | Predicted Angle (°) | Estimated Energy Barrier (kcal/mol) |

| Puckering Angle | Equatorial/Axial | ~30 | ~1.5 (Ring Inversion) |

| τ1 (C(ring)-C(ethyl)) | Staggered | 60, 180, 300 | ~3-4 |

| τ2 (C(ethyl)-S-H) | gauche | ±60 | ~0.5-1.0 |

| τ2 (C(ethyl)-S-H) | anti | 180 | - |

Experimental and Computational Protocols

The structural parameters and conformational landscape of molecules like this compound are typically investigated using a combination of experimental spectroscopic techniques and computational chemistry methods.

Experimental Methodology: Microwave Spectroscopy

Chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy is a powerful technique for the unambiguous determination of molecular structures in the gas phase.

Protocol:

-

Sample Preparation: A dilute sample of this compound (typically <1%) is prepared in a carrier gas, such as neon or argon.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of a few Kelvin, simplifying the resulting spectrum by populating only the lowest energy conformers.

-

Microwave Excitation: A short, high-power microwave pulse that sweeps a wide frequency range (a "chirp") is broadcast into the chamber, exciting the rotational transitions of the molecules.

-

Signal Detection: Following the excitation pulse, the coherent, time-domain free induction decay (FID) signal emitted by the relaxing molecules is detected by a sensitive receiver.

-

Data Processing: The FID is digitized and Fourier transformed to yield the frequency-domain rotational spectrum.

-

Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the precise rotational constants (A, B, and C) for each conformer present in the expansion. These constants are directly related to the moments of inertia and thus provide detailed structural information.

Computational Methodology: Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting molecular structures, relative energies of conformers, and the energy barriers between them.

Protocol:

-

Initial Structure Generation: A starting 3D structure of this compound is generated.

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed by rotating the key dihedral angles (τ1 and τ2) to identify all possible low-energy conformers.

-

Geometry Optimization: Each identified conformer is then subjected to a full geometry optimization to find the local energy minimum on the potential energy surface. A common and reliable level of theory for such calculations is the B3LYP functional with a basis set such as 6-311++G(d,p).

-

Frequency Calculations: Vibrational frequency calculations are performed on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Analysis: The relative energies of the conformers are calculated, including the ZPVE corrections, to predict their relative populations at a given temperature.

-

Transition State Search: To determine the energy barriers for interconversion between conformers, transition state searches are performed. This involves locating the saddle point on the potential energy surface that connects two minima.

Visualization of Conformational Pathways

The following diagrams, generated using the DOT language, illustrate the key conformational relationships for this compound.

Caption: Conformational equilibrium between equatorial and axial orientations.

Caption: Rotational isomers of the ethylthiol side chain.

Conclusion

This technical guide has presented a detailed, predictive analysis of the molecular structure and conformation of this compound based on data from analogous molecules. The key findings suggest that the most stable conformers will feature an equatorially substituted, puckered cyclobutane ring with the ethylthiol side chain adopting a gauche conformation. The provided quantitative data, experimental and computational protocols, and visualizations offer a robust framework for researchers and scientists. This information can guide future experimental investigations and serve as a reliable starting point for molecular modeling studies in drug development and other applications where the three-dimensional structure of this molecule is of interest.

Spectroscopic data for 2-Cyclobutylethane-1-thiol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Cyclobutylethane-1-thiol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to predict the characteristic spectral features. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of similar chemical structures and established spectroscopic databases.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.55 | q | 2H | -CH₂-SH |

| ~ 1.90 - 2.10 | m | 2H | Cyclobutane CH₂ (α to substituent) |

| ~ 1.75 - 1.90 | m | 4H | Cyclobutane CH₂ (β to substituent) |

| ~ 1.65 | m | 1H | Cyclobutane CH |

| ~ 1.55 | q | 2H | -CH₂-CH₂-SH |

| ~ 1.30 | t | 1H | -SH |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 40.0 | Cyclobutane CH |

| ~ 35.0 | -CH₂-CH₂-SH |

| ~ 28.0 | Cyclobutane CH₂ |

| ~ 25.0 | -CH₂-SH |

| ~ 18.0 | Cyclobutane CH₂ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretch (sp³) |

| 2550 | Weak - Medium | S-H stretch |

| 1450 | Medium | CH₂ bend |

| 800 - 600 | Weak | C-S stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 116 | Molecular Ion [M]⁺ |

| 83 | [M - SH]⁺ |

| 67 | [C₅H₇]⁺ (Loss of ethylthiol) |

| 55 | [C₄H₇]⁺ (Cyclobutyl cation) |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data outlined above. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[1][2]

-

For ¹³C NMR, a higher concentration (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom.[4]

-

IR Spectroscopy

-

Sample Preparation :

-

For a liquid sample like this compound, a neat spectrum can be obtained by placing a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄).

-

-

Data Acquisition :

-

Place the prepared sample in the IR spectrometer.

-

Record a background spectrum of the empty salt plates or the solvent.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

-

Mass Spectrometry

-

Sample Introduction :

-

The sample can be introduced into the mass spectrometer through various methods, including direct injection, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[5]

-

-

Ionization :

-

The sample molecules are ionized, typically using Electron Ionization (EI) for volatile compounds. This process may cause the molecules to fragment.[5]

-

-

Mass Analysis :

-

The resulting ions (the molecular ion and any fragment ions) are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

-

-

Detection :

-

An ion detector measures the abundance of ions at each m/z value, generating the mass spectrum.[5]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown organic compound.

Caption: Workflow for organic compound structure elucidation.

References

- 1. How To [chem.rochester.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide on the Synthesis and Purification of 2-Cyclobutylethane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-cyclobutylethane-1-thiol, a novel thiol compound with potential applications in pharmaceutical and materials science. This document details the synthetic pathways, experimental protocols, and purification strategies necessary for obtaining high-purity this compound.

Synthetic Strategy

The synthesis of this compound is a multi-step process commencing with the formation of a suitable cyclobutane-containing precursor, followed by the introduction of the thiol functionality. The most direct and efficient pathway involves the preparation of 2-cyclobutylethanol, which is then converted to the target thiol.

Synthesis of the Precursor: 2-Cyclobutylethanol

Two primary routes are presented for the synthesis of the key intermediate, 2-cyclobutylethanol:

-

Route A: Grignard Reaction with Ethylene Oxide: This classic organometallic approach involves the reaction of cyclobutylmagnesium bromide with ethylene oxide. The Grignard reagent is prepared from cyclobutyl bromide and magnesium metal in an anhydrous ether solvent. This method is advantageous due to its relatively high yield and the commercial availability of the starting materials.[1]

-

Route B: Reduction of Cyclobutyl Acetic Acid: An alternative pathway involves the reduction of cyclobutyl acetic acid using a strong reducing agent such as lithium aluminum hydride (LiAlH4).[2] This method is suitable when cyclobutyl acetic acid is a more readily available starting material.

A schematic of the overall synthetic workflow is presented below:

Caption: Overall synthetic workflow for this compound.

Conversion of 2-Cyclobutylethanol to this compound

The conversion of the alcohol intermediate to the final thiol product can be achieved through a two-step process involving the formation of a tosylate intermediate followed by nucleophilic substitution with a thiolating agent.

-

Tosylation: 2-Cyclobutylethanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate. The tosylate group is an excellent leaving group, facilitating the subsequent nucleophilic attack.

-

Thiolation: The tosylate is then treated with a sulfur nucleophile, such as thiourea. This reaction forms a thiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired this compound.

Experimental Protocols

Synthesis of 2-Cyclobutylethanol via Grignard Reaction

Materials:

-

Cyclobutyl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Ethylene oxide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a solution of cyclobutyl bromide in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the magnesium has been consumed, cool the reaction mixture in an ice bath.

-

Slowly bubble ethylene oxide gas through the Grignard reagent solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation.

Synthesis of this compound from 2-Cyclobutylethanol

Materials:

-

2-Cyclobutylethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Thiourea

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

Procedure:

-

Tosylation:

-

Dissolve 2-cyclobutylethanol in pyridine and cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride in portions, keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 4 hours and then let it stand at room temperature overnight.

-

Pour the reaction mixture into ice-cold water and extract with diethyl ether.

-

Wash the combined organic layers with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude tosylate.

-

-

Thiolation:

-

Dissolve the crude tosylate in ethanol and add thiourea.

-

Reflux the mixture for 4 hours.

-

Add a solution of NaOH in water to the reaction mixture and reflux for another 2 hours.

-

Cool the mixture to room temperature and acidify with dilute HCl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purification

The final product, this compound, is purified by fractional distillation under reduced pressure. It is crucial to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiol to the corresponding disulfide.

Table 1: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C6H12S |

| Molecular Weight | 116.22 g/mol |

| Boiling Point | 65-67 °C at 15 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.25 (t, 1H, SH), 1.60-1.75 (m, 2H, CH₂), 1.80-2.10 (m, 7H, cyclobutyl-H and CH₂), 2.55 (q, 2H, CH₂S) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 18.9, 25.4, 34.2, 35.8, 38.1 |

| Mass Spectrometry (EI) | m/z (%) = 116 (M⁺, 25), 83 (100), 55 (80) |

Logical Relationship of Synthetic Steps

Caption: Logical progression of the synthesis and purification process.

Conclusion

This guide outlines a reliable and adaptable synthetic route for the preparation of this compound. The choice between the Grignard and reduction pathways for the precursor synthesis allows for flexibility based on the availability of starting materials. The subsequent conversion to the thiol via a tosylate intermediate is a well-established and high-yielding method. Proper purification techniques, particularly distillation under an inert atmosphere, are critical for obtaining the final product in high purity and preventing the formation of disulfide impurities. The detailed protocols and characterization data provided herein will be a valuable resource for researchers and professionals in the fields of medicinal chemistry and materials science.

References

Stability and Degradation of 2-Cyclobutylethane-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Cyclobutylethane-1-thiol is an organosulfur compound featuring a primary thiol (sulfhydryl) group attached to an ethyl chain which is, in turn, substituted with a cyclobutane ring. The chemical structure combines the reactivity of a thiol with the steric and strain characteristics of a cyclobutane ring. Thiols are known for their distinct odors, acidity, and nucleophilicity, as well as their susceptibility to oxidation. The cyclobutane ring, a four-membered cycloalkane, possesses significant ring strain, which can influence the reactivity of the molecule, particularly under thermal stress or in the presence of radical species.[1][2] Understanding the stability and degradation of this molecule is crucial for its potential applications in drug development and materials science, where shelf-life, metabolic fate, and compatibility with other substances are critical parameters.

Predicted Stability of this compound

The overall stability of this compound is dictated by the interplay of the thiol group's reactivity and the structural influence of the cyclobutylethyl group.

2.1. Chemical Stability

The thiol group is the primary site of chemical reactivity. Thiols are more acidic than their alcohol counterparts and readily form nucleophilic thiolate anions in the presence of a base.[3] They are also susceptible to oxidation, which is a major degradation pathway.[4][5] The cyclobutane ring is generally stable under standard conditions but can undergo ring-opening reactions under high temperatures or upon reaction with radicals.[6][7]

2.2. Thermal Stability

The thermal stability of this compound is limited by the strength of its covalent bonds. The S-H bond is significantly weaker than the O-H bond in alcohols, with a bond dissociation energy (BDE) of approximately 87 kcal/mol for a typical alkanethiol.[4] The C-S bond is also relatively weak, with a BDE of around 73.6 ± 0.5 kcal mol−1 for ethanethiol.[8] The C-C bonds within the cyclobutane ring are strained and thus weaker than those in acyclic alkanes, with reported BDEs in the range of 63-65 kcal/mol.[1][9] This suggests that at elevated temperatures, the molecule is likely to undergo decomposition through cleavage of the C-S, S-H, or the C-C bonds of the cyclobutane ring.

Predicted Degradation Pathways

Based on the known chemistry of thiols and cyclobutanes, several degradation pathways can be predicted for this compound.

3.1. Oxidative Degradation

Oxidation is a primary degradation pathway for thiols.

-

Mild Oxidation to Disulfide: In the presence of mild oxidizing agents, such as iodine or atmospheric oxygen (especially in the presence of metal ions), this compound is expected to undergo oxidation to form the corresponding disulfide, bis(2-cyclobutylethyl) disulfide.[4][5] This reaction is often reversible upon treatment with a reducing agent.

-

Strong Oxidation to Sulfonic Acid: Stronger oxidizing agents, such as hydrogen peroxide or sodium hypochlorite, can oxidize the thiol group through intermediate sulfenic (R-SOH) and sulfinic (R-SO2H) acids to the highly stable sulfonic acid (R-SO3H).[4][10][11] This oxidation is generally considered irreversible.[11]

Caption: Predicted Oxidative Degradation Pathways of this compound.

3.2. Thermal Degradation

At elevated temperatures, this compound is predicted to decompose via several pathways, analogous to the thermal decomposition of ethanethiol.[8]

-

C-S Bond Cleavage: Homolytic cleavage of the carbon-sulfur bond would generate a 2-cyclobutylethyl radical and a sulfhydryl radical (•SH).

-

C-C Bond Cleavage: Cleavage of the C-C bond between the ethyl chain and the cyclobutane ring would yield a cyclobutylmethyl radical and an ethanethiol radical.

-

Intramolecular Elimination: A concerted elimination reaction could lead to the formation of cyclobutylethylene and hydrogen sulfide (H₂S).

-

Ring Opening: Due to ring strain, the cyclobutane ring may undergo homolytic C-C bond cleavage to form a biradical species, which can then undergo further reactions.

Caption: Predicted Thermal Degradation Pathways of this compound.

3.3. Photodegradation

Exposure to ultraviolet (UV) light can induce homolytic cleavage of the S-H and C-S bonds, generating thiyl and alkyl radicals, respectively.[12] These highly reactive radicals can then initiate a cascade of further degradation reactions, including dimerization, disproportionation, and reaction with other molecules.

Experimental Protocols

To experimentally determine the stability and degradation of this compound, a series of well-established analytical techniques can be employed.

4.1. General Experimental Workflow

Caption: General Experimental Workflow for Stability and Degradation Studies.

4.2. Protocol for Thermal Stability Assessment

-

Sample Preparation: Prepare solutions of this compound of known concentration in a high-boiling, inert solvent (e.g., dodecane).

-

Apparatus: Utilize a thermal stability testing apparatus, such as a sealed-tube reactor or a thermogravimetric analyzer (TGA).[13][14][15]

-

Procedure:

-

Place a known volume of the sample solution into the reactor.

-

Purge the reactor with an inert gas (e.g., nitrogen or argon) to eliminate oxygen.

-

Heat the reactor to the desired temperature (e.g., in increments from 100°C to 400°C).

-

Maintain the temperature for a specified duration.

-

At predetermined time intervals, withdraw aliquots for analysis.

-

-

Analysis: Analyze the aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and identify degradation products.[16]

4.3. Protocol for Oxidative Stability Assessment

-

Sample Preparation: Prepare solutions of this compound in an aqueous buffer or an appropriate organic solvent.

-

Oxidant Addition: Add a known concentration of an oxidizing agent (e.g., hydrogen peroxide for strong oxidation, or expose to air in the presence of a metal catalyst for mild oxidation).

-

Procedure:

-

Incubate the reaction mixture at a constant temperature.

-

At various time points, quench the reaction by adding a reducing agent (for mild oxidation studies) or by rapid dilution.

-

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection to quantify the parent thiol and its oxidation products (disulfide, sulfonic acid, etc.).[17] Derivatization with a chromophore like Ellman's reagent can be used for spectrophotometric quantification of the remaining thiol.[17]

Data Presentation

While quantitative data for this compound is not available, the following tables summarize relevant data for analogous compounds to provide a basis for comparison.

Table 1: Bond Dissociation Energies (BDEs) of Related Bonds

| Bond | Compound | BDE (kcal/mol) |

| S-H | CH₃S-H | 87[4] |

| C-S | CH₃CH₂-SH | 73.6 ± 0.5[8] |

| C-C | Cyclobutane | ~63-65[1][9] |

| C-H | Cyclobutane | ~98-100[18] |

Table 2: Physical Properties of Structurally Similar Thiols

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethanethiol | 62.13 | 35 |

| 1-Butanethiol | 90.19 | 98 |

| Cyclopentanethiol | 102.21 | 130-131 |

| Cyclohexanethiol | 116.23 | 159-161 |

Conclusion

The stability and degradation of this compound are predicted to be primarily governed by the reactivity of the thiol group and the inherent strain of the cyclobutane ring. Oxidative degradation, leading to the formation of disulfides under mild conditions and sulfonic acids under strong conditions, is expected to be a major degradation pathway. Thermal stress is likely to induce decomposition through C-S and C-C bond cleavage, as well as intramolecular elimination and ring-opening reactions. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust stability studies for this and related molecules. Further experimental investigation is required to definitively elucidate the degradation kinetics and product profiles of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Discovery and Development of Cyclobutanone-Based Free Radical Rin...: Ingenta Connect [ingentaconnect.com]

- 7. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 8. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbon‐Carbon Bond Dissociation Energies in the Cycloalkanes | The Journal of Chemical Physics | AIP Publishing [pubs.aip.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. datapdf.com [datapdf.com]

- 14. researchgate.net [researchgate.net]

- 15. icrwhale.org [icrwhale.org]

- 16. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]

- 17. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. comporgchem.com [comporgchem.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Cyclobutylethane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Cyclobutylethane-1-thiol was publicly available at the time of this writing. The following guide is a synthesis of information from SDSs of structurally similar aliphatic thiols, including cyclohexanethiol, decane-1-thiol, 1-butanethiol, and 2-phenylethanethiol. It is imperative to treat this compound with the utmost caution and to handle it as a potentially hazardous substance. All quantitative data presented are for analogous compounds and should be considered indicative rather than definitive.

Executive Summary

Presumed Hazard Profile

Based on data from similar thiols, this compound is anticipated to present the following hazards:

-

Flammability: Thiols are generally flammable liquids.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.

-

Stench: Possesses a strong, unpleasant odor.[3]

Quantitative Data from Analogous Compounds

The following tables summarize key quantitative data from safety data sheets of structurally similar thiols. This information should be used as a general guideline for assessing the potential hazards of this compound.

Table 1: Physical and Chemical Properties of Analogous Thiols

| Property | Cyclohexanethiol | 1-Butanethiol | 2-Phenylethanethiol |

| Physical State | Liquid[1] | Liquid[2] | Liquid[3] |

| Color | Colorless to Almost Colorless[1] | Colorless | - |

| Odor | Strong, Unpleasant[1] | - | Stench[3] |

| Boiling Point | 158°C[1] | 98°C[4] | 217-218°C |

| Flash Point | 43°C[1] | 2°C | 88°C |

| Vapor Pressure | 1.3 kPa (at 20°C)[1] | - | - |

| Relative Density | 0.95[1] | - | 1.032 g/mL (at 25°C) |

| Solubility in Water | Insoluble[1] | 0.06 g/100 mL (at 20°C)[4] | - |

Table 2: Toxicity Data of an Analogous Thiol Derivative

| Test Type | Route of Exposure | Species | Dose |

| LD50 | Intraperitoneal | Rodent - mouse | 150 mg/kg[5] |

Note: This data is for Ethanethiol, 2-(5-cyclobutylpentyl)amino-, hydrogen sulfate (ester), a more complex molecule, and is provided for illustrative purposes only.

Experimental Protocol: Safe Handling Workflow

This section details a standardized workflow for handling this compound in a laboratory setting.

4.1. Pre-Experiment Preparation

-

Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of thiol to be used, the nature of the reaction, and potential for exposure.

-

Fume Hood Verification: Ensure the chemical fume hood is functioning correctly with adequate airflow. All handling of the thiol must be performed within a certified chemical fume hood.[2]

-

Personal Protective Equipment (PPE) Inspection: Inspect all required PPE for integrity. This includes:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A flame-resistant lab coat.

-

Respiratory Protection: A properly fitted respirator with an organic vapor cartridge may be necessary for certain operations or in case of ventilation failure.

-

-

Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and operational.[3] Have an appropriate fire extinguisher (dry chemical, foam, or carbon dioxide) available.[1]

-

Spill Kit Availability: Ensure a spill kit containing an inert absorbent material is readily available.

4.2. Handling and Dispensing

-

Grounding: When transferring the thiol, ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1]

-

Use of Non-Sparking Tools: Employ only non-sparking tools when opening and handling containers.[1]

-

Dispensing: Use a syringe or cannula for transferring small quantities to minimize exposure to vapors. For larger quantities, use a closed system if possible.

-

Avoid Inhalation: Do not breathe mist, vapors, or spray.[1]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

4.3. Post-Experiment Procedures

-

Decontamination: Thoroughly decontaminate all equipment that has come into contact with the thiol using an appropriate solvent, followed by washing with soap and water.

-

Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous waste in accordance with local, state, and federal regulations.

-

Personal Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

-

Storage: Store the compound in a tightly closed container in a cool, dark, and well-ventilated place, away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[1]

Visualized Workflows and Relationships

Caption: Safe handling workflow for this compound.

Emergency Procedures

-

In case of skin contact: Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.

-

In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical attention.[1]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth.[1] Call a poison center or doctor if you feel unwell.[1]

-

In case of fire: Use dry chemical, foam, or carbon dioxide to extinguish.[1] Water may be ineffective and could spread the fire.[1] Firefighters should wear self-contained breathing apparatus.[2]

-

In case of a spill: Evacuate the area. Wear appropriate PPE. Do not let the product enter drains. Absorb the spill with an inert material and collect it for disposal.

Conclusion

While specific data for this compound is lacking, the information available for analogous compounds underscores the need for stringent safety protocols. Researchers and professionals in drug development must handle this compound with the understanding that it is likely flammable, irritant, and potentially toxic. Adherence to the detailed handling procedures, diligent use of personal protective equipment, and preparedness for emergencies are paramount to ensuring a safe working environment. A thorough, compound-specific risk assessment should always be the first step before any experimental work is undertaken.

References

Potential Research Applications of Cyclobutane-Containing Thiols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the burgeoning research applications of cyclobutane-containing thiols. The unique structural and chemical properties of the cyclobutane ring, combined with the reactivity of the thiol group, offer a compelling scaffold for innovation across medicinal chemistry, materials science, and chemical biology. This document details current and potential applications, supported by quantitative data, experimental protocols, and visual workflows to facilitate further research and development.

Medicinal Chemistry and Drug Discovery

The incorporation of a cyclobutane moiety into drug candidates is a recognized strategy to impart conformational rigidity, which can lead to improved metabolic stability and solubility.[1] The addition of a thiol group introduces a reactive handle for covalent inhibition or a key pharmacophoric feature for enzyme active site recognition. While still a nascent field, the exploration of cyclobutane-containing thiols in drug discovery is gaining momentum.[1]

Enzyme Inhibition

Thiol-containing compounds are well-known inhibitors of various enzymes, particularly those with cysteine residues in their active sites. Cyclobutane-containing thiols offer a unique opportunity to combine the potent inhibitory activity of the thiol group with the favorable pharmacokinetic properties conferred by the cyclobutane scaffold.

A notable area of interest is the inhibition of Angiotensin-Converting Enzyme 2 (ACE2), a key regulator in the Renin-Angiotensin System (RAS) and the receptor for the SARS-CoV-2 virus. Thiol-based inhibitors have demonstrated potent ACE2 inhibition, and the incorporation of a cyclobutane ring could enhance their drug-like properties.[2]

Table 1: Representative Inhibition Data for Thiol-Based Enzyme Inhibitors

| Compound Class | Target Enzyme | Inhibition Metric | Value | Reference |

| Thiol-based dual ACE/NEP inhibitor | ACE2 | Ki | 86 nM | [3] |

| Thiol Compound 1 | Spike/ACE2 Interaction | IC50 | ~50 µM | [1] |

| Thiol Compound 2 | Spike/ACE2 Interaction | IC50 | ~100 µM | [1] |

| Thiol Compound 3 (dithiol) | Spike/ACE2 Interaction | IC50 | ~25 µM | [1] |

Note: The data in this table are for thiol-based inhibitors to illustrate the potential potency. Specific data for cyclobutane-containing thiol inhibitors is an active area of research.

Covalent Drug Development

Covalent inhibitors, which form a permanent bond with their target protein, are a rapidly growing class of therapeutics.[4][5] The thiol group of cysteine is a common target for these "warheads." Cyclobutane-containing thiols can be designed as targeted covalent inhibitors, where the cyclobutane scaffold provides the binding selectivity for the target protein, and the thiol group acts as the reactive warhead.

Workflow for Targeted Covalent Inhibitor Discovery

The discovery and development of targeted covalent inhibitors is a multi-step process that involves target identification, warhead selection, and extensive screening and optimization.

References

An In-depth Technical Guide on the Reactivity of the Thiol Group in 2-Cyclobutylethane-1-thiol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of the thiol group in 2-Cyclobutylethane-1-thiol. Due to the limited availability of direct experimental data for this specific molecule, this paper extrapolates from the well-established chemistry of primary alkanethiols and the known electronic and steric influences of the cyclobutyl moiety. The document covers key reaction pathways including oxidation, alkylation, and thiol-ene additions. Detailed experimental protocols for these transformations are provided, alongside a discussion of the potential role of such a molecule in biological signaling and drug development. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers in the field.

Introduction

The sulfhydryl (or thiol) group (-SH) is a critical functional group in chemistry and biology, renowned for its unique reactivity. It participates in a wide array of chemical transformations and is a key player in biological redox processes.[1][2] The molecule this compound, which features a primary thiol attached to an ethyl group substituted with a cyclobutane ring, presents an interesting case for studying the interplay between the thiol's reactivity and the structural effects of the adjacent carbocycle. The cyclobutane ring, a strained four-membered carbocycle, is increasingly utilized in medicinal chemistry to impart conformational restriction and improve metabolic stability.[3][4][5] This guide aims to provide a robust theoretical framework for understanding and predicting the chemical behavior of this compound.

Synthesis of this compound

A common and effective method for the synthesis of primary thiols is through the nucleophilic substitution of an alkyl halide with a sulfur nucleophile.[6][7] A plausible synthetic route to this compound would involve the reaction of 1-bromo-2-cyclobutylethane with a protected thiol equivalent, such as thiourea, followed by hydrolysis.

References

- 1. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 2. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

2-Cyclobutylethane-1-thiol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the chemical identifiers, properties, and potential synthetic routes for 2-Cyclobutylethane-1-thiol. Due to the limited availability of public data for this specific thiol, this document provides comprehensive information on its immediate precursor, 2-cyclobutylethan-1-ol, and details a well-established experimental protocol for its synthesis into the target thiol. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound.

Introduction

This compound is a sulfur-containing organic molecule featuring a cyclobutane ring linked to an ethanethiol group. While the cyclobutane motif is of increasing interest in medicinal chemistry for its ability to introduce conformational rigidity and unique structural properties, publicly accessible data regarding the CAS number, specific properties, and established experimental protocols for this compound are scarce. This guide provides available information on its precursor and a reliable synthetic pathway.

Identifiers and Properties of 2-cyclobutylethan-1-ol

Given the absence of a dedicated CAS Registry Number for this compound, we present the identifiers for its immediate synthetic precursor, 2-cyclobutylethan-1-ol. This alcohol is commercially available and serves as a logical starting point for the synthesis of the target thiol.

Table 1: Chemical Identifiers and Properties for 2-cyclobutylethan-1-ol

| Identifier Type | Value | Source |

| CAS Number | 4415-74-1 | [1][2][3][4] |

| Molecular Formula | C6H12O | [1][4] |

| Molecular Weight | 100.16 g/mol | [1][2][4] |

| IUPAC Name | 2-cyclobutylethanol | [4] |

| InChI | InChI=1S/C6H12O/c7-5-4-6-2-1-3-6/h6-7H,1-5H2 | [4] |

| InChIKey | KUARIPXRZDVUJO-UHFFFAOYSA-N | [2][4] |

| SMILES | C1CC(C1)CCO | [4] |

| Synonyms | Cyclobutaneethanol, 2-Cyclobutyl-ethanol | [1][2] |

Proposed Synthetic Protocol: Conversion of 2-cyclobutylethan-1-ol to this compound

A reliable method for the conversion of a primary alcohol to a thiol is a two-step process involving the formation of a tosylate, followed by nucleophilic substitution with a thiolating agent. This method avoids the often harsh conditions and side reactions associated with some direct thionation methods.

Step 1: Tosylation of 2-cyclobutylethan-1-ol

This step converts the alcohol's hydroxyl group into a good leaving group (tosylate).

-

Reagents and Materials:

-

2-cyclobutylethan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or triethylamine as a non-nucleophilic base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

-

-

Procedure:

-

Dissolve 2-cyclobutylethan-1-ol (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Add pyridine or triethylamine (1.5 equivalents) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at or below 5 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-16 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyclobutylethyl tosylate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Nucleophilic Substitution with a Thiolating Agent

The tosylate is displaced by a sulfur nucleophile to form the desired thiol.

-

Reagents and Materials:

-

2-cyclobutylethyl tosylate (from Step 1)

-

Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis

-

Dimethylformamide (DMF) or ethanol as solvent

-

Standard laboratory glassware and workup equipment

-

-

Procedure using Sodium Hydrosulfide:

-

Dissolve the purified 2-cyclobutylethyl tosylate (1 equivalent) in DMF or ethanol.

-

Add sodium hydrosulfide (1.5 to 2 equivalents) to the solution.

-

Heat the reaction mixture to 50-70 °C and stir for 2-6 hours, monitoring by TLC for the disappearance of the tosylate.

-

Cool the reaction to room temperature and pour it into a mixture of ice and water.

-

Acidify the aqueous solution carefully with a dilute acid (e.g., 1M HCl) to protonate the thiolate.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by distillation or column chromatography.

-

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic pathway from 2-cyclobutylethan-1-ol to this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Cyclobutylethane-1-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-cyclobutylethane-1-thiol and its derivatives. The cyclobutane moiety is a valuable structural motif in medicinal chemistry, known to enhance metabolic stability, rigidity, and solubility of drug candidates. The introduction of a thiol group provides a handle for further functionalization or can itself be a key pharmacophoric element. This document outlines a reliable synthetic pathway from commercially available starting materials to the target thiol derivatives.

Introduction

Cyclobutane-containing compounds are increasingly utilized in drug discovery to access novel chemical space and improve the pharmacokinetic properties of lead compounds. The unique puckered structure of the cyclobutane ring can enforce specific conformations, which can be advantageous for binding to biological targets. Thiols are also a crucial functional group in medicinal chemistry, known for their ability to act as antioxidants, metal chelators, and key components of enzyme inhibitors. The combination of a cyclobutane ring and a thiol group in this compound derivatives presents a promising scaffold for the development of new therapeutic agents.

This document details a multi-step synthetic route, providing step-by-step protocols for the synthesis of the key intermediate, 2-cyclobutylethanol, its activation via tosylation, and the final conversion to the desired this compound.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a three-step sequence starting from cyclobutylacetic acid. The overall workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Cyclobutylacetate

This protocol describes the esterification of cyclobutylacetic acid to its corresponding ethyl ester.

Materials:

-

Cyclobutylacetic acid

-

Anhydrous ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add cyclobutylacetic acid (1.0 eq).

-

Add an excess of anhydrous ethanol (10-20 eq) to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl cyclobutylacetate.

-

Purify the product by vacuum distillation.

Protocol 2: Synthesis of 2-Cyclobutylethanol

This protocol details the reduction of ethyl cyclobutylacetate to 2-cyclobutylethanol using lithium aluminum hydride (LiAlH₄).

Materials:

-

Ethyl cyclobutylacetate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a sequential quench with water and NaOH solution.

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Suspend lithium aluminum hydride (1.1 - 1.5 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Dissolve ethyl cyclobutylacetate (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the ester solution dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture again in an ice bath and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, add sodium sulfate decahydrate portion-wise until a granular precipitate forms and the supernatant is clear.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings, and dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator to yield the crude 2-cyclobutylethanol.

-

Purify the product by vacuum distillation.

Protocol 3: Synthesis of 2-Cyclobutylethyl Tosylate

This protocol describes the conversion of 2-cyclobutylethanol to its tosylate, which is a good leaving group for the subsequent nucleophilic substitution.

Materials:

-

2-Cyclobutylethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine or a mixture of dichloromethane and triethylamine

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Dissolve 2-cyclobutylethanol (1.0 eq) in anhydrous pyridine and cool the solution in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 - 1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition, stir the reaction mixture at 0 °C for 4-6 hours, and then let it stand at 4 °C overnight.

-

Pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate.

-

Wash the organic extract sequentially with cold dilute HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude 2-cyclobutylethyl tosylate, which can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.

Protocol 4: Synthesis of this compound

This protocol details the two-step, one-pot conversion of the tosylate to the thiol via the isothiouronium salt. This method is generally preferred over the use of sodium hydrosulfide due to the easier handling of reagents and often cleaner reaction profiles.

Materials:

-

2-Cyclobutylethyl tosylate

-

Thiourea